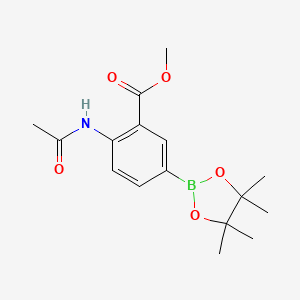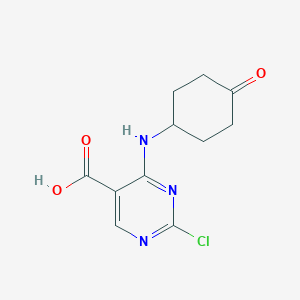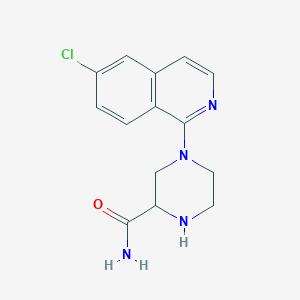![molecular formula C9H14BNO4S B13978213 {4-[(1-Methylethyl)amino]-5-[(methyloxy)carbonyl]-2-thienyl}boronic acid](/img/structure/B13978213.png)
{4-[(1-Methylethyl)amino]-5-[(methyloxy)carbonyl]-2-thienyl}boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with an isopropylamino group and a methoxycarbonyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid typically involves the introduction of the boronic acid group onto a pre-formed thiophene ring. One common method involves the borylation of a thiophene derivative using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield a wide variety of biaryl compounds.
科学的研究の応用
Chemistry
In chemistry, (4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions.
Biology and Medicine
In biology and medicine, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors. This compound could be investigated for similar applications.
Industry
In industry, boronic acids are used in the development of new materials, including polymers and sensors. The unique properties of (4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid could make it valuable in these areas.
作用機序
The mechanism by which (4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use as enzyme inhibitors.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
(4-(Methoxycarbonyl)phenyl)boronic acid: Another boronic acid with a methoxycarbonyl group, but without the thiophene ring.
(4-(Isopropylamino)phenyl)boronic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
(4-(Isopropylamino)-5-(methoxycarbonyl)thiophen-2-yl)boronic acid is unique due to the combination of its boronic acid group, thiophene ring, and specific substituents
特性
分子式 |
C9H14BNO4S |
|---|---|
分子量 |
243.09 g/mol |
IUPAC名 |
[5-methoxycarbonyl-4-(propan-2-ylamino)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C9H14BNO4S/c1-5(2)11-6-4-7(10(13)14)16-8(6)9(12)15-3/h4-5,11,13-14H,1-3H3 |
InChIキー |
RRHDWOUCMVWNSQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(S1)C(=O)OC)NC(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


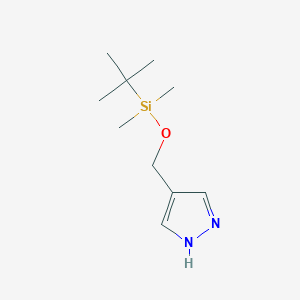
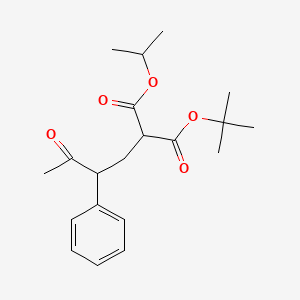

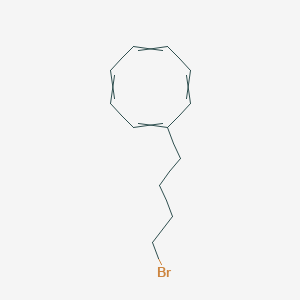
![8-(Chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13978171.png)

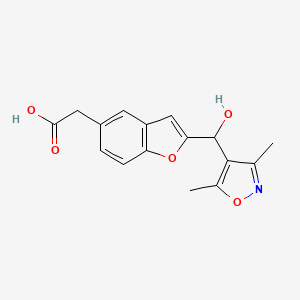
![5-(tert-Butyl) 2-ethyl 4,6-dihydropyrrolo[3,4-d]imidazole-2,5(1H)-dicarboxylate](/img/structure/B13978187.png)


